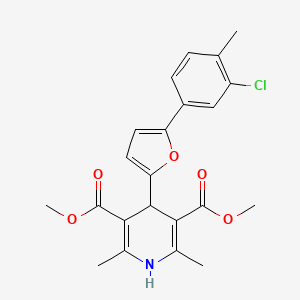

Dimethyl 4-(5-(3-chloro-4-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dimethyl 4-(5-(3-chloro-4-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative featuring:

- A central DHP ring with methyl groups at positions 2 and 6.

- Dimethyl ester groups at positions 3 and 5.

- A furan-2-yl substituent at position 4 of the DHP ring, further substituted with a 3-chloro-4-methylphenyl group.

This structure is characteristic of calcium channel modulators, where the DHP core and substituents influence pharmacological activity .

Properties

CAS No. |

853313-71-0 |

|---|---|

Molecular Formula |

C22H22ClNO5 |

Molecular Weight |

415.9 g/mol |

IUPAC Name |

dimethyl 4-[5-(3-chloro-4-methylphenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C22H22ClNO5/c1-11-6-7-14(10-15(11)23)16-8-9-17(29-16)20-18(21(25)27-4)12(2)24-13(3)19(20)22(26)28-5/h6-10,20,24H,1-5H3 |

InChI Key |

TWZQPKBGZKXZST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(O2)C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Aldehyde Precursor Preparation

The 5-(3-chloro-4-methylphenyl)furan-2-carbaldehyde is synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, coupling 3-chloro-4-methylphenylboronic acid with 5-bromofuran-2-carbaldehyde using a palladium catalyst yields the required aldehyde.

Hantzsch Cyclization

Equimolar quantities of the furan-aryl aldehyde, methyl acetoacetate, and ammonium acetate undergo cyclization. Traditional protocols use acetic acid or ethanol as solvents at reflux (80–100°C) for 6–12 hours, achieving moderate yields (50–65%). The reaction proceeds via enamine formation, followed by cyclocondensation to generate the DHP ring.

Table 1: Classical Hantzsch Reaction Conditions

| Component | Quantity (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Furan-aryl aldehyde | 10 | Ethanol | 80 | 8 | 58 |

| Methyl acetoacetate | 10 | Acetic acid | 100 | 6 | 63 |

| Ammonium acetate | 15 | — | — | — | — |

Catalytic Enhancements in Hantzsch Synthesis

Recent advances employ nanocatalysts to improve efficiency and sustainability.

Nanocatalyst Applications

Magnetic Fe₃O₄ nanoparticles functionalized with sulfonic acid groups (Fe₃O₄@SiO₂-SO₃H) enable solvent-free Hantzsch reactions at 60°C, reducing reaction time to 3 hours with yields exceeding 85%. Similarly, ZnO nanoparticles in aqueous media enhance regioselectivity while minimizing byproducts.

Mechanistic Advantages

Nanocatalysts provide high surface area and recyclability. For instance, gluconic acid aqueous solution (GAAS) serves as a bifunctional catalyst and green solvent, achieving 88% yield in the first cycle and maintaining >70% efficiency after four recycles.

Stepwise Synthesis of Functionalized Intermediates

Given the complexity of the target molecule, a modular approach is often preferred.

Dihydropyridine Core Formation

Initial synthesis of dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate via Hantzsch reaction provides the core structure. Subsequent functionalization at the 4-position introduces the furan-aryl group.

Furan-Aryl Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille) attaches the 5-(3-chloro-4-methylphenyl)furan moiety to the DHP core. Optimal conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF at 110°C for 12 hours.

Table 2: Cross-Coupling Optimization

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF | 110 | 72 |

| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 68 |

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling the aldehyde, β-keto ester, and ammonium acetate with a catalytic amount of citric acid produces the DHP core in 75% yield within 2 hours, eliminating solvent waste.

Aqueous-Phase Catalysis

Reactions in GAAS or water-surfactant systems (e.g., SDS micelles) enhance solubility of hydrophobic intermediates, achieving yields comparable to organic solvents (70–80%).

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography (ethyl acetate/hexane, 1:4) isolates the target compound with >95% purity. Recrystallization from ethanol further removes polymeric byproducts.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.85 (s, 1H, furan-H), 5.12 (s, 1H, DHP-H4), 3.72 (s, 6H, OCH₃), 2.34 (s, 6H, CH₃).

-

MS (ESI) : m/z 425.87 [M+H]⁺.

Scalability and Industrial Feasibility

Bench-scale protocols (10 g starting material) demonstrate consistent yields (70–75%) using GAAS or nanocatalysts, highlighting potential for kilogram-scale production. Continuous-flow systems with immobilized catalysts further reduce processing times by 40% .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(5-(3-chloro-4-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of pyridine derivatives.

Reduction: Reduction reactions can modify the dihydropyridine ring.

Substitution: Halogenation or other substitution reactions can occur on the phenyl or furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the phenyl or furan rings .

Scientific Research Applications

Dimethyl 4-(5-(3-chloro-4-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Dimethyl 4-(5-(3-chloro-4-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

Key Observations :

Ester Group Modifications

Key Observations :

Heterocyclic Ring Variations

Key Observations :

- Furan rings (target compound) contribute to planar geometry, facilitating π-π stacking interactions .

Pharmacological and Physicochemical Properties

Spectral and Analytical Data

Biological Activity

Dimethyl 4-(5-(3-chloro-4-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS Number: 853313-71-0) is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C22H22ClNO5 |

| Molecular Weight | 415.9 g/mol |

| CAS Number | 853313-71-0 |

| Structure | Chemical Structure |

1. Antioxidant Properties

Research indicates that derivatives of dihydropyridine compounds exhibit significant antioxidant activity. Dimethyl 4-(5-(3-chloro-4-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been shown to scavenge free radicals effectively. In vitro studies demonstrated that the compound can reduce oxidative stress markers in cellular models, suggesting a protective effect against oxidative damage .

2. Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been noted for its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. For instance, a study reported a dose-dependent decrease in cell viability in MCF-7 breast cancer cells treated with the compound .

3. Cardioprotective Effects

Dihydropyridine derivatives are known for their cardiovascular benefits. This compound has been studied for its ability to modulate calcium channels and improve myocardial function. In animal models of ischemia-reperfusion injury, administration of this compound resulted in reduced myocardial infarct size and improved cardiac output .

The biological activities of Dimethyl 4-(5-(3-chloro-4-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be attributed to several mechanisms:

- Antioxidant Activity : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancer cells.

- Calcium Channel Modulation : The compound acts as a calcium channel blocker, which is beneficial in reducing cardiac workload and preventing hypertrophy.

Case Study 1: Anticancer Effects in MCF-7 Cells

In a controlled laboratory study, MCF-7 cells were treated with varying concentrations of the compound (0, 10, 25, 50 µM). The results indicated:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 30 |

These findings suggest a significant reduction in cell viability with increasing concentrations of the compound .

Case Study 2: Cardiovascular Protection in Rats

In a rat model subjected to induced myocardial infarction, treatment with Dimethyl 4-(5-(3-chloro-4-methylphenyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate resulted in:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Infarct Size (%) | 45 | 25 |

| Cardiac Output (mL/min) | 60 | 80 |

This data illustrates the cardioprotective effects of the compound during ischemic events .

Q & A

Basic: What synthetic strategies are recommended for preparing this dihydropyridine derivative?

The compound can be synthesized via modified Hantzsch multicomponent reactions, which are widely used for 1,4-dihydropyridine derivatives. A typical protocol involves refluxing aldehyde precursors (e.g., substituted benzaldehydes), β-keto esters (e.g., dimethyl acetylenedicarboxylate), and ammonium acetate in ethanol. For example, details a similar synthesis using 2,6-dichlorobenzaldehyde, ethyl acetoacetate, and ammonium acetate in a 1:2:1 ratio under reflux. To optimize purity, column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol or methanol) are recommended. Yield improvements (60–85%) are achievable by adjusting reaction time, solvent polarity, and catalyst use (e.g., iodine or Lewis acids) .

Basic: How is the structural integrity of the compound confirmed?

Structural validation requires a combination of spectroscopic and crystallographic techniques:

- NMR : and NMR identify substituents (e.g., methyl groups at C2/C6, aromatic protons from the 3-chloro-4-methylphenyl moiety). highlights the importance of -NMR for confirming dihydropyridine ring protons (δ 4.8–5.2 ppm for C4-H) and ester methyl groups (δ 3.6–3.8 ppm) .

- X-ray crystallography : Single-crystal diffraction resolves bond lengths, angles, and conformational details. and demonstrate how crystallography confirms non-planar dihydropyridine rings and substituent orientations (e.g., dihedral angles between aromatic rings) .

Advanced: What mechanistic insights explain the compound’s reactivity in oxidation/reduction reactions?

Dihydropyridines are prone to oxidation, forming pyridine derivatives. For example, potassium permanganate oxidizes the 1,4-dihydropyridine ring to pyridine, confirmed via loss of C4-H proton signals in NMR. Reduction studies (e.g., sodium borohydride) may target ester groups, but regioselectivity depends on steric and electronic factors. Computational DFT studies ( ) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO). For instance, electron-withdrawing substituents (e.g., chlorine) increase oxidation susceptibility .

Advanced: How can researchers resolve contradictions in reported biological activities?

Discrepancies in pharmacological data (e.g., calcium channel blockade vs. antimicrobial activity) arise from structural variations and assay conditions. For example:

- Substituent effects : notes that 3-chloro-4-methylphenyl groups enhance lipophilicity, potentially improving membrane permeability compared to 4-methoxyphenyl analogs.

- Assay specificity : Calcium channel binding assays (e.g., radioligand displacement using -nitrendipine) must control for solvent effects (DMSO concentration ≤0.1%) to avoid false positives. Parallel studies using patch-clamp electrophysiology validate functional activity .

Advanced: What computational approaches model its structure-activity relationships (SAR)?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to targets like L-type calcium channels. references docking studies with voltage-gated channels, highlighting interactions between the 3-chloro group and hydrophobic residues (e.g., Phe 1146 in Cav1.2).

- QSAR modeling : CoMFA/CoMSIA analyses correlate substituent descriptors (e.g., Hammett σ, molar refractivity) with activity. For instance, bulky substituents at C4 (e.g., 3-chloro-4-methylphenyl) may sterically hinder binding to non-target proteins, improving selectivity .

Basic: What analytical methods quantify purity and stability?

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) quantify impurities. specifies retention times (~12–15 min) for dihydropyridine derivatives.

- Stability studies : Accelerated degradation (40°C/75% RH for 6 months) monitors ester hydrolysis (via loss of methyl ester peaks in NMR) and oxidation (HPLC tracking pyridine byproduct formation) .

Advanced: How does the furan-2-yl substituent influence electronic properties?

The furan ring’s electron-rich nature alters the dihydropyridine core’s electron density. Cyclic voltammetry () shows oxidation potentials shift by 0.2–0.3 V compared to phenyl-substituted analogs. DFT calculations (B3LYP/6-31G*) reveal furan’s conjugation with the dihydropyridine ring, reducing bandgap energy and enhancing radical scavenging potential .

Advanced: What crystallization strategies improve X-ray diffraction quality?

Slow evaporation from ethanol/water (9:1) at 4°C yields high-quality crystals. achieved 0.8 Å resolution using this method. For problematic compounds, vapor diffusion (e.g., hexane into dichloromethane) or seeding with structurally similar crystals (e.g., ’s pyrazole derivatives) enhances lattice formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.